molecular formula C15H10F6N2O2 B2649498 N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzenecarbohydrazide CAS No. 338403-02-4

N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzenecarbohydrazide

Cat. No. B2649498
CAS RN: 338403-02-4
M. Wt: 364.247
InChI Key: YQSGNDLVGCTZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzenecarbohydrazide (TFMB) is an organic compound belonging to the family of heterocyclic compounds. It is a versatile compound with a wide range of applications in scientific research, including synthetic organic chemistry, drug discovery, and biochemistry. TFMB is a highly reactive compound and has been used in many different areas of research.

Scientific Research Applications

N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzenecarbohydrazide has been used in a variety of scientific research applications, including drug discovery, synthetic organic chemistry, and biochemistry. In drug discovery, N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzenecarbohydrazide has been used to synthesize new potential drug molecules. In synthetic organic chemistry, N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzenecarbohydrazide has been used to synthesize complex molecules with various functional groups. In biochemistry, N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzenecarbohydrazide has been used to study the structure and function of proteins and other biomolecules.

Mechanism Of Action

The mechanism of action of N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzenecarbohydrazide is not yet fully understood. However, it is believed that N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzenecarbohydrazide acts as a catalyst in certain reactions and can facilitate the formation of new molecules. Additionally, N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzenecarbohydrazide may also act as a Lewis acid, which can help to break down complex molecules into simpler components.
Biochemical and Physiological Effects
The biochemical and physiological effects of N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzenecarbohydrazide are not yet fully understood. However, it is believed that N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzenecarbohydrazide can act as an antioxidant, which can help to protect cells from oxidative damage. Additionally, N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzenecarbohydrazide may also have anti-inflammatory and anti-cancer properties.

Advantages And Limitations For Lab Experiments

N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzenecarbohydrazide has several advantages and limitations for lab experiments. One of the main advantages of N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzenecarbohydrazide is its high reactivity, which makes it useful for synthesizing complex molecules. Additionally, N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzenecarbohydrazide is relatively inexpensive and easy to obtain. However, N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzenecarbohydrazide is also highly reactive, which can make it difficult to handle in the lab.

Future Directions

There are many potential future directions for N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzenecarbohydrazide research. One potential direction is the development of new synthetic methods for N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzenecarbohydrazide synthesis. Additionally, further research could be conducted to better understand the biochemical and physiological effects of N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzenecarbohydrazide. Additionally, further research could be conducted to evaluate the potential therapeutic applications of N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzenecarbohydrazide. Finally, further research could be conducted to explore the potential use of N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzenecarbohydrazide in drug discovery.

Synthesis Methods

N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzenecarbohydrazide can be synthesized using a variety of methods, including the classical organic synthesis method and the modern organic synthesis method. The classical organic synthesis method involves the use of a Grignard reagent and a catalytic amount of a strong base, such as potassium tert-butoxide. This method is relatively simple and relatively inexpensive. The modern organic synthesis method involves the use of a more complex reaction scheme, such as the Suzuki-Miyaura coupling reaction. This method is more expensive and time-consuming than the classical method, but it is more efficient and produces higher yields.

properties

IUPAC Name

N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F6N2O2/c16-14(17,18)12-4-2-1-3-11(12)13(24)23-22-9-5-7-10(8-6-9)25-15(19,20)21/h1-8,22H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSGNDLVGCTZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzenecarbohydrazide

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